

Comparative Analysis of Pyrrolidinyl-Indane Analogues as Monoamine Transporter Inhibitors

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Compound of Interest

Compound Name: *Pyrophendane*

Cat. No.: *B1619057*

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This guide provides a comparative analysis of a series of pyrrolidinyl-indane analogues, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine transporters. Due to a lack of extensive public data on **Pyrophendane** analogues specifically, this analysis focuses on the closely related and well-documented pyrovalerone analogues. These compounds share key structural features with **Pyrophendane**, namely a substituted aromatic ring and a pyrrolidine moiety, and their study provides valuable insights into the chemical space relevant to dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) inhibition.

Quantitative Data Summary

The following table summarizes the in vitro biological data for a series of pyrovalerone analogues, highlighting their potency as inhibitors of dopamine and norepinephrine transporters. The data is adapted from studies on 2-aminopentanophenones.

Compound ID	Aromatic Substitution (R)	DAT Ki (nM)	NET Ki (nM)	SERT Ki (nM)	DAT/SERT Selectivity
4a	4-Methyl	16.2	27.6	>10,000	>617
4t	1-Naphthyl	3.4	1.6	3,120	918
4u	3,4-Dichloro	1.5	1.3	1,210	807
(S)-4a	4-Methyl (S-enantiomer)	7.9	15.3	>10,000	>1266
(R)-4a	4-Methyl (R-enantiomer)	49.3	78.1	>10,000	>203

Experimental Protocols

Radioligand Binding Assays

The affinity of the compounds for the dopamine, norepinephrine, and serotonin transporters was determined using radioligand binding assays with rat brain tissue.

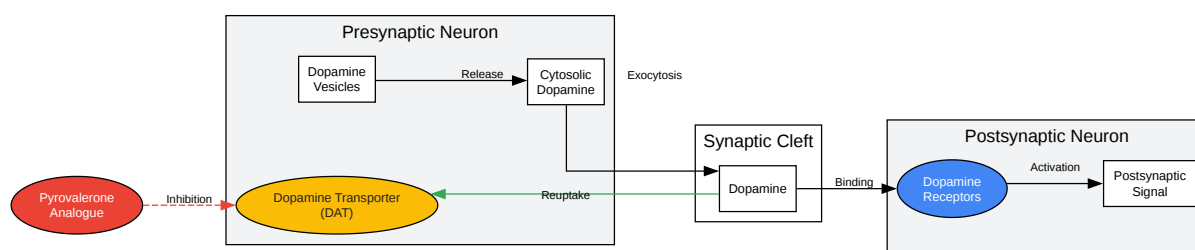
- Tissue Preparation: Striata (for DAT), cerebral cortices (for NET), and hippocampi (for SERT) from male Sprague-Dawley rats were dissected and homogenized in a buffer solution. The homogenates were centrifuged, and the resulting pellets were resuspended to the desired protein concentration.
- Binding Assay for DAT: Assays were conducted in a final volume of 500 μ L containing tissue homogenate, the radioligand [3 H]WIN 35,428 (a cocaine analog that binds to DAT), and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
- Binding Assay for NET: Similar to the DAT assay, but using [3 H]nisoxetine as the radioligand and desipramine to determine non-specific binding.
- Binding Assay for SERT: [3 H]citalopram was used as the radioligand, with clomipramine used to define non-specific binding.

- Incubation and Analysis: The assay mixtures were incubated, followed by rapid filtration to separate bound and free radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting. The inhibition constants (K_i) were calculated from the IC_{50} values (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway: Dopamine Transporter (DAT) Mechanism

The following diagram illustrates the mechanism of action of dopamine transporter inhibitors.

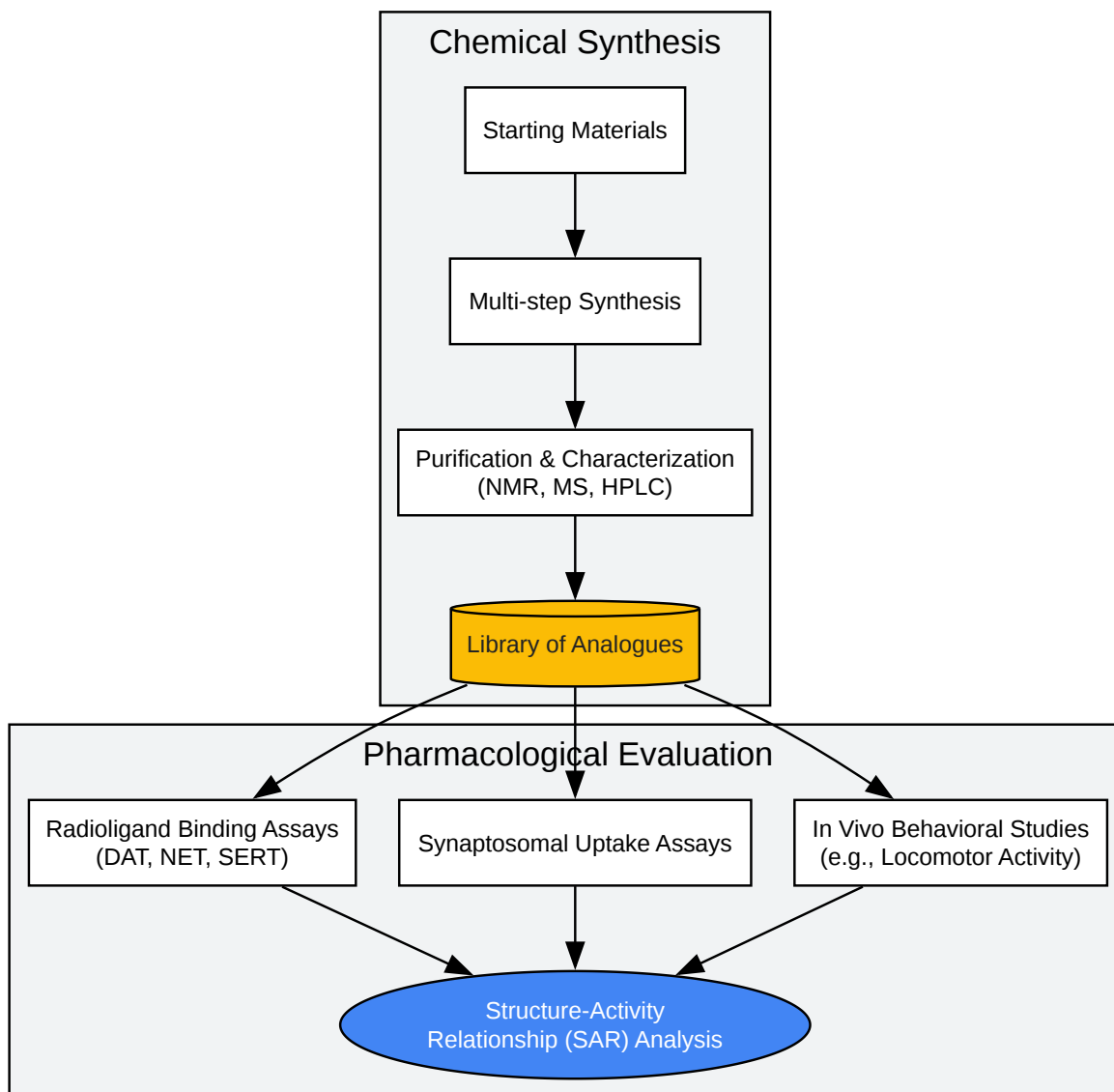


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Caption: Mechanism of dopamine transporter (DAT) inhibition by pyrovalerone analogues.

Experimental Workflow: Synthesis and Evaluation of Analogues

The diagram below outlines the typical workflow for the synthesis and pharmacological evaluation of novel monoamine transporter inhibitors.



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Caption: General experimental workflow for the development of monoamine transporter inhibitors.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com